1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one is a chemical compound characterized by its unique structure, which includes a triazole ring and an ethanone moiety. Its molecular formula is , and it has a molecular weight of approximately 154.17 g/mol. This compound is part of the broader class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms in the ring structure. The presence of the methylamino group enhances its potential biological activity and reactivity in various
For example, a reaction involving the compound with carbon tetrabromide and triphenylphosphine in dichloromethane can yield various substituted triazoles through halogenation processes .
The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one can be achieved through various methods:
The potential applications of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one include:
Interaction studies involving this compound could focus on its binding affinity to various biological targets such as enzymes or receptors. Given its structural similarities to other bioactive triazoles, it may interact with cytochrome P450 enzymes or other drug targets involved in metabolic pathways.
In vitro studies could assess its effects on cell viability and proliferation in different cancer cell lines or its antifungal efficacy against pathogenic strains.
Several compounds share structural features with 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one. Here are some notable examples:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine | 856862-33-4 | C5H10N4 | Contains an amine group instead of a ketone |
| Methyl 2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate | 1490800-81-1 | C7H12N4O2 | Features an ester functional group |
| 3-(Methylamino)-5-(triazolyl)phenol | Not specified | Not specified | Contains a phenolic structure |
The uniqueness of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one lies in its combination of both ketone and triazole functionalities along with the methylamino group. This specific arrangement may confer distinct biological properties compared to other triazole derivatives that lack these features.